molecular formula C10H15IO2 B6360752 Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate CAS No. 94994-00-0

Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B6360752
CAS No.: 94994-00-0
M. Wt: 294.13 g/mol
InChI Key: SXCLQFMOKUHRIA-UHFFFAOYSA-N
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Description

Significance of Bicyclo[2.2.2]octane Scaffolds in Modern Organic Chemistry Research

The bicyclo[2.2.2]octane (BCO) framework is a rigid, three-dimensional molecular scaffold that has garnered significant attention in contemporary organic chemistry. Its unique cage-like structure provides a well-defined and predictable spatial arrangement of substituents, making it an invaluable building block in various fields.

In medicinal chemistry, the BCO scaffold is frequently employed as a saturated, non-planar bioisostere for the phenyl ring. nih.gov Replacing aromatic rings with scaffolds like BCO can lead to compounds with improved physicochemical properties, such as increased solubility and enhanced metabolic stability, which are critical for drug development. nih.gov For instance, incorporating a BCO core into the structure of the drug Imatinib has been shown to increase its metabolic stability. nih.gov The rigid nature of the BCO system also allows for precise control over the orientation of pharmacophoric groups, which is essential for optimizing interactions with biological targets.

Beyond its use as a bioisostere, the BCO motif is utilized in materials science and supramolecular chemistry. nih.gov Its rigid structure makes it an ideal linker or spacer in the construction of molecular rotors, complex polymers, and crystalline solids with specific physical properties. acs.org The defined geometry of the BCO cage is also advantageous in the design of chiral ligands for asymmetric catalysis, where the rigid framework can create a well-defined chiral environment around a metal center.

Overview of Bridgehead Functionalization Strategies in Rigid Bicyclic Systems

The functionalization of bridgehead positions (C1 and C4) in bicyclo[2.2.2]octane systems presents a unique challenge in synthetic chemistry. These positions are tertiary carbons, sterically hindered, and part of a rigid framework that prevents the formation of planar carbocation intermediates, which would violate Bredt's rule. Consequently, standard S_N2 reactions are impossible, and S_N1 reactions are exceptionally slow at these sites.

Despite these challenges, several strategies have been developed to introduce functional groups at the bridgehead positions. A common approach involves the generation of high-energy bridgehead intermediates, such as carbocations or radicals. iastate.eduiastate.edu

Bridgehead Carbocations: These can be generated from bridgehead halides, typically using a silver salt like silver triflate. iastate.edu Once formed, these reactive intermediates can be trapped by a variety of nucleophiles, including enol silyl (B83357) ethers and allylic silanes, allowing for the formation of new carbon-carbon bonds. iastate.edu A key advantage of this method is that substitution reactions proceed with retention of configuration due to the constraints of the bicyclic system. iastate.edu

Bridgehead Radicals: Free radical reactions provide another effective pathway for functionalizing the bridgehead position. For example, the Hunsdiecker reaction (or variations thereof) on bridgehead carboxylic acids can yield bridgehead halides. These halides can then serve as precursors for further transformations.

The table below summarizes key characteristics of these intermediates in the context of BCO systems.

IntermediateGeneration MethodKey Features
Bridgehead Carbocation From corresponding halide with a silver salt (e.g., silver triflate). iastate.eduDoes not undergo hydride shifts; substitution proceeds with retention of configuration. iastate.eduiastate.edu
Bridgehead Radical From bridgehead precursors via radical initiation.Allows for C-C and C-heteroatom bond formation at a sterically hindered site.

These methods have enabled the synthesis of a wide array of 1,4-disubstituted bicyclo[2.2.2]octane derivatives, which are valuable precursors for more complex molecules. acs.orgacs.org

Research Context of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate within Advanced Bridgehead Chemistry

This compound is a specialized compound that serves as a key substrate in the study of advanced bridgehead chemistry, particularly reactions involving radical intermediates. The presence of two different functional groups at the bridgehead positions—a methyl ester and an iodine atom—makes it a versatile tool for investigating reaction mechanisms and synthetic methodologies.

The iodine atom at the C4 position is a suitable leaving group in radical reactions. Research has shown that this compound can undergo photostimulated reactions with various nucleophiles, such as arylthiolates and diphenylphosphanide ions, under S_RN1 (radical-nucleophilic substitution) conditions. rsc.org These reactions demonstrate a pathway to form new carbon-sulfur and carbon-phosphorus bonds at the sterically demanding bridgehead position.

More recently, this compound has been successfully employed in radical Arbuzov reactions. chinesechemsoc.org This photoredox-catalyzed method allows for the phosphonylation of the bridgehead carbon, producing the corresponding phosphonate (B1237965) in good yield under mild, room-temperature conditions. chinesechemsoc.org This highlights the compound's utility in late-stage functionalization and the synthesis of complex molecules containing the BCO scaffold.

The table below presents examples of reactions involving this compound.

Reaction TypeReagentsProduct TypeReference
Photostimulated S_RN1 Arylthiolate ions (ArS⁻)4-Arylthio-bicyclo[2.2.2]octane-1-carboxylate rsc.org
Radical Arbuzov Reaction 9-Fluorenyl o-phenylene phosphite (B83602) / Photoredox catalystBridgehead phosphonate chinesechemsoc.org

These studies underscore the importance of this compound as a model substrate for exploring and developing new synthetic methods for the functionalization of rigid, sterically congested frameworks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCLQFMOKUHRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bicyclo 2.2.2 Octane 1 Carboxylates and Their Derivatives

General Synthetic Pathways to the Bicyclo[2.2.2]octane Core

Accessing the bicyclo[2.2.2]octane skeleton can be achieved through several strategic approaches. These methods often involve the formation of the six-membered rings through cycloaddition reactions or the oxidative cyclization of pre-existing carbocyclic structures.

Oxidation of 1,4-Dimethylene Cyclohexane Derivatives for Carboxylate Formation

A direct method for constructing the bicyclo[2.2.2]octane core with bridgehead carboxylates involves the oxidative cyclization of 1,4-dimethylene cyclohexane. This procedure utilizes an oxidizing agent in the presence of a transition metal catalyst to form bicyclo[2.2.2]octane-1,4-dicarboxylic acid. google.com The resulting diacid can then be isolated, purified by recrystallization, and subsequently esterified to yield the corresponding diester. google.com This method provides an efficient route to the core structure from a readily available starting material.

Formal Cycloaddition Reactions for Bicyclo[2.2.2]octane-1-carboxylates

Formal [4+2] cycloaddition reactions offer a powerful and enantioselective route to highly functionalized bicyclo[2.2.2]octane-1-carboxylates. A tandem reaction has been developed that provides rapid access to a wide range of these compounds in good to excellent yields and with high enantioselectivities. rsc.org This approach is notable for proceeding under metal-free, mild, and operationally simple conditions, often mediated by an organic base. rsc.org The reaction tolerates a broad scope of nitroolefins, with both electron-donating and electron-withdrawing substituents on the aromatic ring of nitrostyrene (B7858105) substrates being well-tolerated.

EntrySubstituent (R)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Phenyl84>20:197
24-Me-C6H48519:195
34-MeO-C6H47813:195
44-Br-C6H49019:198
54-F-C6H488>20:199
64-CF3-C6H495>20:198
74-NO2-C6H496>20:199
81-Naphthyl85>20:198
92-Furanyl717.3:196
10Isobutyl7513:194
This table presents a selection of substrates and results for the formal [4+2] cycloaddition reaction to form bicyclo[2.2.2]octane-1-carboxylates.

Diels-Alder Cycloaddition Strategies for Bicyclic Precursors

The Diels-Alder reaction is a cornerstone in the synthesis of six-membered rings and is widely applied to the formation of the bicyclo[2.2.2]octane framework. This [4+2] cycloaddition typically involves the reaction of a 1,3-cyclohexadiene (B119728) derivative (the diene) with a suitable dienophile to construct the bicyclic system. For instance, the reaction of dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate with a dienophile can be employed to prepare the bicyclo[2.2.2]octane-1,4-dicarboxylate core structure. cdnsciencepub.com

Furthermore, intramolecular Diels-Alder reactions provide an elegant approach to complex, fused cyclic systems. chinesechemsoc.org In this strategy, the diene and dienophile are tethered within the same molecule, leading to a stereoselective cyclization upon heating or catalysis. This method has been instrumental in the synthesis of various natural products containing the bicyclo[2.2.2]octane moiety. chinesechemsoc.org

Preparation of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate and Related Bridgehead Iodides

The introduction of an iodine atom at a bridgehead position of the bicyclo[2.2.2]octane system, as in this compound, is a key transformation for further functionalization. This is often accomplished through decarboxylative halogenation reactions.

Synthesis via Hydrolysis and Subsequent Functionalization

A direct and efficient synthesis of this compound has been achieved through a modified Hunsdiecker-type reaction. dtu.dk The process starts with 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. This mono-acid, mono-ester can be prepared by the controlled hydrolysis of the corresponding diester. Treatment of this substrate with iodine and phenyliodine(III) diacetate (PIDA) in toluene (B28343) at an elevated temperature (80 °C) effects a decarboxylative iodination, yielding the desired product. dtu.dk

This method is a variation of the Kochi-modified Hunsdiecker reaction, which uses lead(IV) acetate (B1210297) and a halogen source. alfa-chemistry.com The classic Hunsdiecker reaction involves the treatment of a silver salt of a carboxylic acid with a halogen. wikipedia.orgorganic-chemistry.org These methods are particularly effective for creating tertiary alkyl halides where the carboxylic group is attached to a bridgehead carbon. acs.org

Reaction Scheme: Synthesis of this compound

Figure 1: General reaction scheme for the decarboxylative iodination of 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid.

Derivatization from Brominated Bicyclo[2.2.2]octanes

An alternative pathway to bridgehead iodides involves the functional group interconversion from a corresponding bromide. The synthesis of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid has been reported, providing a key precursor. ucla.edu This bromo-acid can be synthesized via a Hunsdiecker or a related decarboxylative bromination reaction on bicyclo[2.2.2]octane-1,4-dicarboxylic acid. acs.org Once the bridgehead bromide is in place, it can be esterified to the methyl ester. Subsequently, a Finkelstein reaction can be employed, where the bromide is displaced by an iodide using an alkali metal iodide salt like sodium iodide in a suitable solvent such as acetone. This nucleophilic substitution reaction, while generally challenging at tertiary centers, is feasible for bridgehead halides under appropriate conditions, providing the target iodo-compound.

Bridgehead Chlorination of Permethylbicyclo[2.2.2]octasilane Analogs as a Precedent

While the direct bridgehead iodination of bicyclo[2.2.2]octane-1-carboxylates is not widely reported, examining the functionalization of analogous cage structures can provide valuable insights. A notable precedent is the selective bridgehead chlorination of permethylbicyclo[2.2.2]octasilane. oup.com This silicon-based analogue of the bicyclo[2.2.2]octane system has been shown to undergo regioselective chlorination at the bridgehead positions.

Detailed research has demonstrated that the reaction of permethylbicyclo[2.2.2]octasilane with boron trichloride (B1173362) (BCl₃) in chloroform (B151607) leads to the formation of the corresponding 1-chloro- and 1,4-dichlorobicyclooctasilanes. oup.com The selectivity of this reaction is noteworthy, as it targets the sterically congested bridgehead silicon atoms. The use of a weak Lewis acid like BCl₃ is crucial to prevent undesired skeletal rearrangements of the octasilane cage while promoting the selective chlorination. oup.com

The reaction of permethylbicyclo[2.2.2]octasilane with BCl₃ can be summarized as follows:

ReactantReagentSolventProduct(s)
Permethylbicyclo[2.2.2]octasilaneBCl₃Chloroform1-chloropermethylbicyclo[2.2.2]octasilane, 1,4-dichloropermethylbicyclo[2.2.2]octasilane

The resulting 1-chlorobicyclooctasilane exhibits interesting reactivity. It is resistant to reactions with various nucleophiles, such as phenyllithium (B1222949) and lithium aluminum hydride. oup.com However, it can be functionalized further, for instance, by reaction with potassium-graphite (KC₈) to afford the corresponding silylpotassium derivative in quantitative yield. oup.com

While this chlorination of a silicon analogue provides a fascinating precedent for selective bridgehead functionalization, the direct translation of this methodology to the carbon-based bicyclo[2.2.2]octane system must be considered with caution. The nature of the Si-Si and Si-C bonds in the octasilane is significantly different from the C-C and C-H bonds in the carbocyclic analogue, which would lead to different reactivities and reaction pathways. Nevertheless, this work on the octasilane highlights the possibility of achieving selective reactions at the bridgehead positions of bicyclic cage compounds.

Reactivity and Mechanistic Investigations of Bridgehead Iodinated Bicyclo 2.2.2 Octane Systems

Mechanistic Studies of Transformations Involving Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate

The rigid, strained framework of bicyclo[2.2.2]octane systems presents unique challenges and opportunities in synthetic chemistry. The bridgehead iodide, this compound, serves as a key substrate for investigating reaction mechanisms that deviate from classical pathways, particularly those involving radical intermediates and constrained cationic species.

Radical Arbuzov Reactions and Phosphonylation Pathways

Recent advancements have demonstrated that this compound can undergo successful phosphonylation at room temperature through a radical-mediated alternative to the traditional thermal Michaelis-Arbuzov reaction. sci-hub.seorganicmystery.com This visible-light photoredox-catalyzed approach overcomes the limitations of the conventional method, which is typically ineffective for sterically hindered tertiary and bridgehead halides. sci-hub.se

The phosphonylation of alkyl iodides like this compound is proposed to proceed through a distinct mechanistic pathway involving photoredox catalysis. sci-hub.se The cycle is initiated by the photoexcitation of a photocatalyst, such as fac-Ir(ppy)₃. sci-hub.seorganicmystery.com This excited-state photocatalyst engages in a single-electron transfer (SET) with the alkyl iodide. sci-hub.se This SET event leads to the formation of a radical anion, which subsequently fragments to produce a bridgehead bicyclo[2.2.2]octyl radical and an iodide anion. sci-hub.se

This alkyl radical then adds to a specially designed phosphonylation reagent, such as benzhydryl o-phenylene phosphite (B83602), to form a phosphoranyl radical intermediate. organicmystery.com This intermediate undergoes a β-scission event to yield an o-phenylene phosphonate (B1237965) and a diphenylmethyl radical, propagating the radical chain. sci-hub.seorganicmystery.com The process represents a significant departure from the classical nucleophilic attack mechanism of the traditional Arbuzov reaction. organicmystery.com

The reaction of this compound under these photoredox conditions smoothly yields the corresponding bridgehead phosphonate. sci-hub.seorganicmystery.com Specifically, the product identified as M-49, a 2-hydroxyphenyl methyl phosphonate derivative, is formed in good yield. sci-hub.seorganicmystery.com An interesting feature of this transformation is that the final product retains the methyl ester from the phosphonate reagent rather than undergoing transesterification to a dimethyl phosphonate. This is attributed to the significant steric hindrance at the bridgehead position, which makes the subsequent transesterification step far more difficult compared to less hindered substrates. sci-hub.seorganicmystery.com

Nucleophilic Reactivity and Carbocation Intermediates

The bridgehead position of bicyclo[2.2.2]octane systems is notoriously unreactive towards classical SN1 and SN2 nucleophilic substitution reactions. The rigid cage-like structure prevents the backside attack required for an SN2 mechanism and inhibits the formation of a planar carbocation intermediate necessary for an SN1 pathway due to severe angle strain (Bredt's rule). nih.gov Consequently, generating and trapping bridgehead carbocations from these systems requires specific conditions and reveals unique reactivity patterns.

Reactions of Nucleophiles with Bridgehead Carbocations Derived from Related Systems

Studies on related systems, such as 1-bromobicyclo[2.2.2]octanes, have shown that bridgehead carbocations can be effectively generated using silver salts, like silver triflate, which facilitate the departure of the halide leaving group. researchgate.net These transient carbocation intermediates can then be trapped by a variety of synthetically useful nucleophiles. researchgate.net

The reactions establish the feasibility of directly functionalizing the bridgehead position via cationic intermediates. researchgate.net The table below summarizes the outcomes of reacting a bridgehead carbocation generated from a 1-halobicyclo[2.2.2]octane with different nucleophiles, demonstrating the versatility of this approach. researchgate.net

NucleophileProduct TypeYield (%)
AllyltrimethylsilaneBridgehead-allylated bicyclooctaneExcellent
Ethyl acetoacetateBridgehead-acetoacetylated bicyclooctaneExcellent
Benzene (B151609)Bridgehead-phenylated bicyclooctaneExcellent
Enol silyl (B83357) ethersBridgehead-functionalized bicyclooctaneExcellent
This interactive table is based on data from reactions of bridgehead carbocations derived from 1-bromobicyclo[2.2.2]octanes with various nucleophiles. researchgate.net

Fluorodeiodination Reactions of Bridgehead Iodides

Direct halogen exchange reactions, such as fluorodeiodination, are challenging at bridgehead positions. The classic Finkelstein (halide exchange) reaction typically follows an SN2 pathway, which is sterically forbidden at a bridgehead carbon. wikipedia.org Alternative methods often rely on the generation of a carbocation, which, as noted, is also highly disfavored.

Attempts to perform such transformations on highly strained, bridged systems highlight these difficulties. For instance, the reaction of 1,3-diiodobicyclo[1.1.1]pentane, another bridgehead iodide system, with silver fluoride (AgF) in acetone did not yield the desired fluorinated product. Instead, the reaction led exclusively to a rearranged product, tentatively identified as 3-methylenecyclobutanone. sci-hub.se This outcome suggests that even if a cationic intermediate is transiently formed, its inherent instability in the rigid bicyclic framework can drive it towards rearrangement pathways rather than simple capture by the fluoride nucleophile. sci-hub.se This underscores the significant mechanistic hurdles that must be overcome to achieve direct fluorodeiodination at the bridgehead of strained bicyclic systems like this compound.

Carbon-Hydrogen Activation and Functionalization

Recent advancements in catalysis have enabled the direct functionalization of otherwise inert C-H bonds, providing a powerful tool for molecular editing. In the context of bicyclic systems, these methods allow for the introduction of complexity in a more efficient manner than traditional synthetic routes.

Transannular C-H Activation in Cyclic Carboxylic Acids

The direct functionalization of C-H bonds within a cyclic system, known as transannular C-H activation, presents a significant synthetic challenge due to the steric and electronic constraints of the ring system. However, palladium catalysis has emerged as a viable strategy to overcome these hurdles. The site-selective C-H functionalization of cycloalkanes can be difficult to achieve due to the strain encountered in transannular C-H palladation. nih.govresearchgate.net To address this, specialized ligands have been developed to facilitate this transformation.

For cycloalkane carboxylic acids, two classes of ligands, quinuclidine-pyridones and sulfonamide-pyridones, have been shown to enable the transannular γ-methylene C-H arylation of small to medium-sized rings, ranging from cyclobutane to cyclooctane. nih.govresearchgate.netnih.gov These reactions exhibit excellent regioselectivity for the γ-position, even in the presence of multiple, typically more reactive, β-C-H bonds. nih.govresearchgate.net This methodology has been successfully applied to the late-stage functionalization of complex molecules, such as the natural product isosteviol, which underwent arylation in 63% yield. nih.gov

The general mechanism for this transformation involves the coordination of the carboxylic acid to the palladium catalyst, followed by a directed C-H activation to form a palladacycle. This intermediate then undergoes oxidative addition with an aryl halide, and subsequent reductive elimination yields the arylated product and regenerates the active catalyst. The choice of ligand is crucial in controlling the regioselectivity and efficiency of the reaction.

Table 1: Ligand Classes for Transannular C-H Arylation of Cycloalkane Carboxylic Acids

Ligand Class Ring Size Applicability Key Features
Quinuclidine-pyridones Cyclopentane to Cyclooctane Enables γ-methylene C-H arylation. nih.govnih.gov
Sulfonamide-pyridones Cyclobutane Facilitates arylation via a double C-H activation pathway. substack.com

Palladium-Catalyzed Cascade C(sp³)–H Functionalization

Palladium-catalyzed cascade reactions involving C(sp³)–H functionalization have become a powerful strategy for the synthesis of complex cyclic and heterocyclic molecules. mdpi.comresearchgate.net These reactions often proceed through a sequence of intramolecular C-H activation and subsequent bond-forming events, allowing for the rapid construction of intricate molecular architectures from simple starting materials.

In the context of this compound, a hypothetical palladium-catalyzed cascade C(sp³)–H functionalization could be envisioned. For instance, a process initiated by the oxidative addition of the bridgehead iodide to a Pd(0) catalyst could be followed by an intramolecular C(sp³)–H activation at one of the methylene (B1212753) positions of the bicyclic framework. This would generate a palladacycle intermediate, which could then participate in further reactions, such as insertion of an alkene or carbon monoxide, to build additional complexity onto the bicyclo[2.2.2]octane core.

While specific examples involving this compound are not extensively documented, the principles of palladium-catalyzed C(sp³)–H activation are well-established. For example, a novel catalytic system based on palladium acetate (B1210297) and tris(5-fluoro-2-methylphenyl)phosphane has been developed for the intramolecular C-H functionalization of alkane segments. nih.gov This system operates under mild conditions and allows for the regioselective formation of various cyclic and bicyclic molecules. The proposed mechanism involves the formation of a six-membered palladacycle after oxidative addition and cyclopalladation. nih.gov

Cross-Coupling Reactions of Bridgehead Organohalides

The bridgehead iodide of this compound serves as a versatile handle for the introduction of a wide range of substituents via cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

Iron-Catalyzed Kumada Cross-Coupling with Bridgehead Iodides

The Kumada cross-coupling, which involves the reaction of a Grignard reagent with an organic halide, is a powerful tool for C-C bond formation. While traditionally catalyzed by palladium or nickel, recent advancements have demonstrated the efficacy of iron catalysts in promoting these transformations. d-nb.info Iron-catalyzed Kumada couplings of aryl Grignard reagents with secondary alkyl iodides are an efficient means to achieve sp³–sp² C–C bond formation. d-nb.info

Notably, the iron-catalyzed Kumada cross-coupling has been successfully applied to bridgehead iodides, a class of substrates that can be challenging for other cross-coupling methods. d-nb.info The reaction of 1-iodo-bicyclo[1.1.1]pentanes (iodo-BCPs) with aryl and heteroaryl Grignard reagents, catalyzed by a simple Fe(acac)₃/TMEDA system, proceeds under mild conditions with short reaction times. acs.orgsemanticscholar.org This represents the first general procedure for the direct cross-coupling of iodo-BCP electrophiles and the first example of a Kumada coupling of tertiary iodides. d-nb.infoacs.orgsemanticscholar.org

The reaction displays a broad functional group tolerance and has been used to synthesize a variety of drug-like molecules. d-nb.info The proposed mechanism involves the formation of a low-valent iron species that undergoes oxidative addition to the bridgehead iodide. Transmetalation with the Grignard reagent followed by reductive elimination affords the cross-coupled product.

Table 2: Iron-Catalyzed Kumada Cross-Coupling of Bridgehead Iodides

Catalyst System Substrates Key Features
Fe(acac)₃/TMEDA Iodo-BCPs and (hetero)aryl Grignard reagents Mild conditions, short reaction times, broad functional group tolerance. acs.orgsemanticscholar.org
Iron(III) alkoxide-N-heterocyclic carbene Aryl Grignard reagents and (hetero)aryl chlorides Efficient synthesis of (hetero)biaryls. rsc.org

Negishi Cross-Coupling Strategies with Organozinc Intermediates

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is another cornerstone of C-C bond formation. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For bridgehead systems, Negishi coupling provides a powerful method for derivatization. The strategy often involves the initial formation of a Grignard reagent from the corresponding bridgehead halide, which is then transmetalated to an organozinc species. semanticscholar.org This organozinc intermediate then participates in the palladium- or nickel-catalyzed cross-coupling with a variety of aryl and heteroaryl halides. semanticscholar.org

The preparation of the organozinc reagents can be achieved from the corresponding alkyl bromides using iodine in dimethylacetamide (DMAC). wikipedia.org Alternatively, they can be generated in situ in a one-pot procedure. The use of palladacycle precatalysts has been shown to enable Negishi cross-couplings under mild conditions and with low catalyst loadings. nih.gov These precatalysts readily generate the active L₁Pd(0) species in the presence of the organozinc reagent. nih.gov

The versatility of the Negishi coupling has been demonstrated in the synthesis of complex molecules, including analogues of the retinoid tazarotene and the mGluR5 antagonist MPEP. semanticscholar.org

Structural Rigidity, Stereochemistry, and Substituent Effects in Bicyclo 2.2.2 Octane Frameworks

Conformational Analysis and Steric Rigidity of the Bicyclo[2.2.2]octane Skeleton

The bicyclo[2.2.2]octane framework is distinguished by its highly rigid structure, which significantly limits its conformational freedom. Unlike more flexible cyclic systems, the cyclohexane-like rings within the bicyclo[2.2.2]octane scaffold are locked into a boat conformation. This inherent rigidity results in all methylene (B1212753) hydrogen atoms being held in eclipsed positions, a conformation that would be energetically unfavorable in a more flexible molecule.

The rigid nature of this framework makes it an excellent model for studying the effects of substituent orientation on chemical and physical properties. cdnsciencepub.com For instance, the fixed spatial relationship between substituents allows for detailed investigations of through-bond and through-space interactions. The introduction of substituents can induce minor distortions in the bicyclic cage, but the fundamental boat conformation of the rings is maintained. acs.org

ParameterValueSource
Conformation of Cyclohexane-like RingsBoat
Methylene Hydrogen PositionsEclipsed
Symmetry Group"Quasi-D3" cdnsciencepub.com

Influence of Bridgehead Substituents on Reaction Pathways and Selectivity

Substituents at the bridgehead positions (C1 and C4) of the bicyclo[2.2.2]octane framework have a profound influence on the molecule's reactivity and the selectivity of its reactions. Due to the rigid structure, bridgehead carbons are sterically hindered, which can significantly slow down or even prevent reactions that require backside attack, such as SN2 reactions. stackexchange.com

The formation of carbocations at the bridgehead is also disfavored because the rigid framework cannot easily adopt the ideal trigonal planar geometry of an sp2-hybridized carbocation. stackexchange.com However, bridgehead carbocations in bicyclic systems like bicyclo[2.2.2]octanes are known to resist hydride shifts, which can be an advantage in certain synthetic applications. iastate.edu The stability of these carbocations and the reactivity of bridgehead derivatives are influenced by the nature of the substituents. For example, the solvolysis reactivity of bridgehead compounds is sensitive to both structural and substituent effects. kyoto-u.ac.jp

In the case of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate, the electron-withdrawing carboxylate group at one bridgehead and the iodine atom at the other will have opposing electronic effects. The inductive effect of these substituents can influence the stability of intermediates and the rates of reactions occurring at or near the bridgehead positions. The synthesis of various 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids has been a subject of interest for studying the transmission of electronic effects through the rigid bicyclic framework. acs.org

Molecular Torsion Balance Studies for Quantitative Evaluation of Interactions

The rigid and well-defined geometry of the bicyclo[2.2.2]octane skeleton makes it an ideal scaffold for use in molecular torsion balances. These systems are designed to quantitatively measure weak noncovalent interactions, such as aromatic stacking interactions, by comparing the populations of folded and unfolded conformers. researchgate.net

In a typical bicyclo[2.2.2]octane-based molecular torsion balance, interacting groups are attached to the framework in such a way that rotation around a single bond brings them into close proximity in the "folded" state. The energetic preference for the folded or unfolded state, which can be determined by techniques like NMR spectroscopy, provides a direct measure of the strength of the interaction between the appended groups.

While the primary application of molecular torsion balances has been in studying aromatic interactions, the underlying principle can be extended to investigate a variety of other weak interactions. The predictable and rigid nature of the bicyclo[2.2.2]octane core ensures that the measured conformational preferences are primarily due to the interaction being studied, with minimal interference from conformational changes within the scaffold itself.

Stereochemical Considerations in Bicyclo[2.2.2]octane Derivatives

The stereochemistry of bicyclo[2.2.2]octane derivatives is largely dictated by the rigid, bridged structure of the core. The introduction of substituents on the ethylene (B1197577) bridges can lead to the formation of stereoisomers. The relative orientation of these substituents is fixed due to the conformational rigidity of the rings. cdnsciencepub.com

For instance, vicinal substituents on the bicyclo[2.2.2]octane skeleton can exist in different orientations with dihedral angles of approximately 0°, 60°, and 120°. cdnsciencepub.com These fixed orientations have been instrumental in studying the effects of stereochemistry on 13C NMR chemical shifts, leading to the characterization of γ and δ effects that are useful for stereochemical assignments. cdnsciencepub.comcdnsciencepub.com Specifically, syn-axial δ interactions, where substituents are in close proximity across the ring system, can lead to significant deshielding effects in 13C NMR spectra. cdnsciencepub.comcdnsciencepub.com

Applications of Methyl 4 Iodobicyclo 2.2.2 Octane 1 Carboxylate in Advanced Chemical Synthesis

Role as a Key Synthetic Building Block and Intermediate

The structure of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate, which incorporates a bicyclo[2.2.2]octane skeleton with an iodine atom and a methyl carboxylate group at the bridgehead positions, makes it a versatile synthetic intermediate. sigmaaldrich.comwikipedia.org The rigid framework ensures a precise three-dimensional arrangement of these functional groups.

The carbon-iodine bond at the bridgehead position is particularly significant. Iodine is an effective leaving group, facilitating nucleophilic substitution reactions. For instance, 4-halo-1-iodobicyclo[2.2.2]octanes have been successfully used in SRN1-type mechanisms to yield both monosubstituted and disubstituted products. rsc.org This reactivity allows the iodo group to be replaced by a variety of other functional groups, making the compound a key building block for introducing the bicyclo[2.2.2]octane scaffold into larger, more complex molecules. Its utility is further demonstrated in its reaction with nucleophiles like aryl thiolates and diphenylphosphanide ions under photostimulated conditions. rsc.org

Rational Design of Rigid Bicyclic Scaffolds for Diverse Research Areas

Rigid molecular scaffolds are of great interest in chemistry because they allow for the precise positioning of functional groups in three-dimensional space. tcd.ie Unlike flexible, linear (aliphatic) or flat (aromatic) molecules, the conformational rigidity of bicyclic structures like bicyclo[2.2.2]octane provides a fixed and predictable geometry. nih.govacs.org This characteristic is highly valuable in fields such as medicinal chemistry and materials science, where the specific spatial orientation of molecular components is crucial for function. tcd.ieucl.ac.uk Bicyclic compounds are prevalent in numerous natural products and synthetic drugs, where their defined structures contribute to their biological activity. ucl.ac.ukfiveable.me

A significant application of the bicyclo[2.2.2]octane core is its use as a bioisostere, particularly as a saturated replacement for a para-substituted phenyl ring. researchgate.netnih.gov Bioisosterism is a strategy in medicinal chemistry where a portion of a molecule is replaced by another group with similar physical or chemical properties to enhance the compound's biological activity, improve its pharmacokinetic profile, or reduce toxicity. researchgate.netwikipedia.org

The bicyclo[2.2.2]octane scaffold mimics the geometry of a 1,4-disubstituted benzene (B151609) ring by holding substituents at a similar distance and with a rigid, linear orientation. However, as a saturated, non-aromatic structure, it can offer advantages such as improved solubility and greater metabolic stability. nih.gov The replacement of aromatic rings with three-dimensional saturated scaffolds is a key strategy for exploring new chemical space in drug discovery. ucl.ac.uknih.gov

Table 1: Comparison of Phenyl Ring vs. Bicyclo[2.2.2]octane as a Scaffold
Propertypara-Substituted Phenyl Ring1,4-Disubstituted Bicyclo[2.2.2]octane
GeometryPlanar, AromaticThree-dimensional, Saturated
Exit VectorLinear (180°)Linear (180°)
Metabolic StabilitySusceptible to oxidative metabolism (e.g., hydroxylation)Generally higher due to lack of aromatic C-H bonds
SolubilityCan contribute to poor aqueous solubility (hydrophobicity)Often improves aqueous solubility compared to aromatic analogue
ApplicationExtremely common in drugs and natural productsUsed as a saturated bioisostere to improve physicochemical properties researchgate.netnih.gov

The development of functionalized bicyclic structures is crucial for their application as building blocks and scaffolds. This compound is itself a prime example of a functionalized bicyclic structure, bearing two distinct groups at its bridgehead positions. These functional groups act as "handles" for further chemical transformations.

The synthesis of diverse bicyclo[2.2.2]octane derivatives allows chemists to systematically alter the properties of the resulting molecules. For example, the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the iodo group can be replaced through various coupling or substitution reactions. rsc.org The ability to create a library of these functionalized rigid scaffolds provides a powerful platform for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of advanced materials. ucl.ac.ukthieme-connect.com

Contributions to the Development of Novel Catalytic and Reagent Systems

This compound has played a role as a key substrate in the development of new synthetic methods. Its well-defined structure and reactivity make it an excellent test case for novel catalytic and reagent systems, particularly in radical chemistry.

A notable example is its use in the development of a radical Arbuzov reaction. chinesechemsoc.orgchinesechemsoc.org The traditional Arbuzov reaction, used to synthesize phosphonates, typically requires high temperatures and is not suitable for secondary or tertiary alkyl halides. chinesechemsoc.org A modern alternative using photoredox catalysis was developed to overcome these limitations. In this new method, this compound was shown to undergo phosphonylation smoothly at room temperature to provide the corresponding bridgehead phosphonate (B1237965) in good yield. chinesechemsoc.orgchinesechemsoc.org This successful transformation demonstrated the utility of the new catalytic system for sterically hindered tertiary halides, thereby contributing to the expansion of modern synthetic toolkits.

Table 2: Use of this compound in Radical Arbuzov Phosphonylation chinesechemsoc.orgchinesechemsoc.org
SubstrateReagent/Catalyst SystemProductYieldConditions
This compoundDiphenylmethyl o-phenylene phosphite (B83602), Photoredox catalyst (4DPAIPN), DIPEABridgehead phosphonate (M-49)GoodRoom temperature, blue LED irradiation

Analytical and Spectroscopic Characterization Techniques in Research on Bicyclo 2.2.2 Octane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[2.2.2]octane derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing researchers to confirm the successful synthesis and purity of the target compound.

In the case of BCO derivatives, the rigid cage-like structure results in distinct and predictable chemical shifts for the bridgehead and methylene (B1212753) protons and carbons. nih.gov For instance, the methylene carbons of the bicyclo[2.2.2]octane fragment typically produce a strong signal in the ¹³C NMR spectrum. nih.gov Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are crucial for unambiguously assigning these signals and establishing the connectivity between atoms, which is particularly important for substituted derivatives like Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate. adelaide.edu.au

Furthermore, specialized NMR experiments can be used for conformational analysis. For example, dipolar-dephasing sequences can identify carbons in molecular fragments undergoing rapid motion. nih.gov While the BCO cage itself is rigid, these techniques can probe the dynamics of substituents attached to the core structure.

Below is a representative table of NMR data for a related bicyclo[2.2.2]octane derivative, illustrating the typical chemical shifts observed for this class of compounds.

Table 1: Representative ¹³C and ¹H NMR Data for a Bicyclo[2.2.2]octane Derivative. researchgate.net
Atom Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
Bridgehead (C-1)57.29-
Substituted Bridgehead (C-2)43.10-
Cage CH₂25.25 - 30.091.19 - 1.75 (m)
Cage CH-2.34 (br. d)

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental formula of synthesized compounds. For this compound (formula: C₁₀H₁₅IO₂), high-resolution mass spectrometry (HRMS) would be used to verify that the experimental mass-to-charge ratio (m/z) of the molecular ion matches the calculated exact mass, confirming the elemental composition. chinesechemsoc.org

The fragmentation pattern observed in the mass spectrum can also provide structural information. Electron ionization (EI) often leads to characteristic fragmentation of the bicyclo[2.2.2]octane core. The rigid structure influences how the molecule breaks apart, and analysis of the resulting fragment ions can help confirm the presence of the BCO cage and its substituents. For example, the mass spectrum of the related 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid shows a clear molecular ion peak and subsequent fragmentation corresponding to losses of key functional groups. nist.gov

Table 2: Expected Mass Spectrometry Data for this compound.
SpeciesFormulaDescriptionCalculated m/z
[M]⁺C₁₀H₁₅IO₂Molecular Ion306.01
[M-OCH₃]⁺C₉H₁₂IOLoss of methoxy (B1213986) group275.00
[M-COOCH₃]⁺C₈H₁₂ILoss of carbomethoxy group247.00
[M-I]⁺C₁₀H₁₅O₂Loss of iodine radical179.11

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography offers the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides unambiguous confirmation of the compound's constitution, configuration, and conformation, including bond lengths, bond angles, and torsional angles.

For bicyclo[2.2.2]octane derivatives, X-ray analysis is particularly valuable for confirming the stereochemistry of substituents on the rigid framework. adelaide.edu.au The analysis can reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions. In studies of various BCO derivatives, X-ray diffraction has been used to confirm structural assignments and analyze phenomena such as crystalline disorder. nih.govresearchgate.net Obtaining a single crystal suitable for X-ray diffraction is a critical step in this process. The resulting crystallographic data provides an absolute structural proof that complements the data obtained from NMR and MS. mdpi.com

Table 3: Representative Crystallographic Data for a Bicyclo[2.2.2]octane Derivative. mdpi.com
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5401(7)
b (Å)11.8332(8)
c (Å)11.858(1)
β (°)109.436(8)
Volume (ų)1262.3(2)
Z (molecules/unit cell)4

Future Perspectives and Emerging Research Avenues in Bicyclo 2.2.2 Octane Chemistry

Advancements in Site-Selective and Enantioselective Bridgehead Functionalization

The functionalization of the bridgehead positions of bicyclo[2.2.2]octane derivatives presents a significant synthetic challenge due to the sterically hindered and neopentyl-like nature of these carbons. However, recent advancements are paving the way for more efficient and selective transformations.

One promising area is the development of domino reactions that allow for the rapid construction of BCOs with a quaternary bridgehead carbon. For instance, a diphenylprolinol silyl (B83357) ether-mediated domino Michael/Michael reaction of α,β-unsaturated aldehydes and cyclohex-2-en-1-ones bearing an electron-withdrawing group at the 3-position has been shown to produce bicyclo[2.2.2]octane derivatives with excellent diastereoselectivity and in nearly optically pure form. researchgate.net This method has been successful with various electron-withdrawing groups, including carbonitrile, alkoxycarbonyl, and sulfonyl substituents. researchgate.net

Furthermore, the enantioselective synthesis of bridgehead-hydroxylated bicyclo[2.2.2]octane derivatives has been achieved through asymmetric allylindation. This strategy involves the transformation of a mono-dioxolane protected 1,3-cyclohexadione, which, after ozonolysis and intramolecular aldol (B89426) addition, yields the desired bridgehead-hydroxylated products in high enantiomeric excess. lu.se Such advancements are crucial for the synthesis of chiral BCO scaffolds for applications in catalysis and drug discovery.

While direct enantioselective iodination of a bridgehead C-H bond remains a formidable challenge, the development of new synthetic routes to chiral iodo-BCO derivatives is an active area of research. These compounds are valuable precursors for a wide range of subsequent functionalizations, including cross-coupling reactions and the introduction of other heteroatoms.

Development of New Cascade and Multicomponent Reactions Involving Bridgehead Iodides

Bridgehead iodides, such as in "Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate," are excellent precursors for radical and ionic intermediates, making them ideal starting points for cascade and multicomponent reactions. These reactions offer a highly efficient means of constructing complex molecular architectures from simple starting materials in a single operation.

Recent research has demonstrated the potential of radical cascade processes in the synthesis of complex terpenoids, some of which feature bicyclic systems. nih.gov The generation of a bridgehead radical from a BCO-iodide could initiate a cascade of intramolecular cyclizations, leading to the rapid assembly of polycyclic structures. For example, a radical 4-exo cyclization of bicyclo[2.2.2]octene derivatives has been shown to construct the highly condensed tricyclo[3.3.1.0(2,7)]nonane skeleton. researchgate.net

Multicomponent reactions (MCRs) are another powerful tool for the efficient synthesis of BCO derivatives. A pseudo-five-component reaction of aromatic aldehydes with four molecules of 1,3-indanediones, promoted by triethylamine, yields unique polycyclic bicyclo[2.2.2]octane derivatives. acs.org The mechanism involves a base-catalyzed cyclotrimerization of 1,3-indanedione to form an active cyclic diene, which then undergoes a Diels-Alder reaction with an in situ generated dienophile. acs.org Similarly, one-pot three-component reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) have been developed for the synthesis of bicyclic ortho-aminocarbonitrile derivatives in high yields. ccspublishing.org.cn

The development of new cascade and multicomponent reactions that specifically utilize bridgehead iodides as a key reactive handle is a promising avenue for future research. Such reactions would enable the rapid diversification of the BCO scaffold and provide access to novel molecular frameworks with potential applications in various fields.

Interdisciplinary Research Integrating Bicyclo[2.2.2]octane Scaffolds in Novel Materials Science

The rigid and well-defined structure of the bicyclo[2.2.2]octane scaffold makes it an attractive building block for the design of novel materials with tailored properties. The integration of BCO units into polymers and liquid crystals is an emerging area of interdisciplinary research.

Polymers: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a key monomer in the production of high-performance polymers. chemimpex.com These polymers are utilized in coatings, adhesives, and composite materials, where the rigid BCO unit can enhance thermal stability and mechanical strength. chemimpex.com Polyimides derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride have been synthesized and shown to be soluble in organic solvents and exhibit high thermal stability, with decomposition temperatures above 400 °C. mdpi.com Furthermore, a robust, divalent, phosphaza-bicyclo[2.2.2]octane connector has been developed for the synthesis of cage-dense inorganic polymers and networks. nih.gov

Liquid Crystals: The BCO scaffold has been incorporated into calamitic mesogens to act as a shielding segment for unfavorable lateral bulk in the core of the molecule, thereby imparting mesogenic properties. rsc.org For example, liquid crystals with axially chiral 3,3′-dinitro-2,2′,6,6′-tetramethylbiphenyl cores and bicyclo[2.2.2]octane-1-carboxylate terminal chains have been synthesized and characterized. rsc.org These compounds exhibit chiral nematic and chiral smectic A phases. rsc.org The BCO unit has also been compared to carborane cages in the design of liquid crystalline materials, where it influences the stability of smectic phases.

The following table summarizes some of the key properties of BCO-based materials:

Material Type BCO Derivative Key Properties Potential Applications
High-Performance Polymers Bicyclo[2.2.2]octane-1,4-dicarboxylic acid Enhanced thermal stability, mechanical strength Coatings, adhesives, composites chemimpex.com
Soluble Polyimides Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride High thermal stability (>400 °C), solubility in organic solvents Advanced electronics, aerospace components mdpi.com
Inorganic Polymers Phosphaza-bicyclo[2.2.2]octane connector Cage-dense structure, solution-processable Novel inorganic materials nih.gov

Theoretical and Computational Chemistry for Predictive Modeling of Reactivity

Theoretical and computational chemistry are becoming increasingly indispensable tools for understanding and predicting the reactivity of complex molecules like bicyclo[2.2.2]octane derivatives. Density Functional Theory (DFT) calculations, in particular, have been widely used to study the electronic structure, reaction mechanisms, and spectroscopic properties of these systems.

DFT studies have been employed to investigate the regioselectivity in intramolecular Diels-Alder reactions that form the bicyclo[2.2.2]octane skeleton. nih.gov These calculations can help to rationalize unexpected experimental outcomes and guide the design of new reactions. For instance, DFT calculations have revealed that some Diels-Alder reactions leading to bicyclic structures proceed through an inverse-electron demand mechanism. nih.gov

Computational methods are also used to study the electronic properties and reactivity of bridgehead intermediates. The electron density of active isomers of bicyclo[2.2.2]octane has been studied using DFT to understand their relative stabilities and reactivity. rroij.com Furthermore, computational studies have been used to analyze the exceptional reactivity of bridgehead amines on bicyclo[1.1.1]pentane in comparison to their bicyclo[2.2.2]octane counterparts, attributing the difference to a combination of low steric hindrance and high intrinsic nucleophilicity. nih.govresearchgate.net

The deprotonation of bicyclo[2.2.2]octane-2,5-dione and its isomers has been studied both experimentally and through AM1 calculations to understand the effects of homoconjugation, inductive effects, and steric factors on the rates and diastereoselectivities of enolization. cdnsciencepub.com Such studies provide valuable insights into the fundamental reactivity of the BCO framework.

Predictive modeling can also be applied to the design of new materials. For example, the refractive indices of carborane-containing liquid crystals have been correlated with calculated electronic polarizabilities, providing a tool for the rational design of materials with specific optical properties.

The continued development of more accurate and efficient computational methods will undoubtedly play a crucial role in advancing the chemistry of bicyclo[2.2.2]octane and its derivatives, enabling the in-silico design of novel reactions and materials with desired functionalities.

Q & A

Q. What are the established synthetic routes for Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate?

The synthesis typically involves two stages: (1) constructing the bicyclo[2.2.2]octane core and (2) introducing the iodine substituent. A metal-free tandem reaction using α′-ethoxycarbonyl cyclohexenone and nitroolefin precursors enables enantioselective formation of the bicyclo[2.2.2]octane-1-carboxylate scaffold . Subsequent iodination can be achieved via halogenation of a boronate intermediate (e.g., methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate) using iodine or electrophilic iodinating agents .

Q. How is the structure of this compound characterized?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and bicyclic framework integrity. For example, methyl ester protons resonate near δ 3.6–3.7 ppm, while bicyclic protons show distinct splitting due to rigidity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M + H]+^+ peak matching C10_{10}H13_{13}IO2_2) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying the bicyclo[2.2.2]octane geometry .

Advanced Research Questions

Q. How can the iodine substituent be leveraged for further functionalization?

The iodine atom serves as a versatile handle for cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Replace iodine with aryl/heteroaryl groups using palladium catalysts and boronic acids .
  • Copper-Catalyzed C–H Functionalization : Introduce thioether or amine groups via Ullmann-type couplings, as demonstrated for analogous methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate .
  • Nucleophilic Substitution : React with NaN3_3 or amines to generate azido or amino derivatives, precursors for click chemistry or bioactive molecules .

Q. What are the stability considerations for this compound under storage or reaction conditions?

  • Thermal Stability : The bicyclo[2.2.2]octane core is rigid but may decompose at >150°C. Store at 2–8°C in inert atmospheres to prevent oxidation .
  • Light Sensitivity : Iodinated compounds are prone to photolytic cleavage; use amber vials and avoid prolonged UV exposure .
  • Moisture Sensitivity : Hydrolysis of the ester group can occur in aqueous acidic/basic conditions; anhydrous solvents are recommended for reactions .

Q. How does this compound compare to halogenated analogs in drug discovery?

  • Reactivity : Iodo derivatives exhibit slower oxidative degradation compared to bromo analogs, enhancing shelf life .
  • Bioactivity : The iodine atom’s size and electronegativity improve target binding in enzyme inhibition studies. For example, 4-phenylbicyclo[2.2.2]octane derivatives show contraceptive activity, suggesting potential for iodinated analogs in hormone receptor modulation .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Isomer Discrimination : Bicyclo[2.2.2]octane derivatives may form positional isomers (e.g., axial vs. equatorial iodine), requiring chiral HPLC or capillary electrophoresis for resolution .
  • Sensitivity Limits : Low abundance in metabolic studies necessitates LC-MS/MS with collision-induced dissociation (CID) for detection at nM levels .

Q. How can researchers address contradictions in reported synthetic yields or enantioselectivity?

  • Reaction Optimization : Screen organic bases (e.g., cinchona alkaloids) to enhance enantioselectivity, as demonstrated in metal-free tandem cycloadditions (up to 99% ee) .
  • Byproduct Analysis : Use 19^{19}F NMR or GC-MS to identify side products from competing pathways (e.g., dimerization or over-iodination) .

Q. What strategies enable the synthesis of deuterated or isotopically labeled analogs?

  • Deuterium Exchange : Treat with D2_2O under basic conditions to replace labile protons (e.g., methyl ester or bridgehead positions) .
  • Boron Intermediates : Isotope-labeled boronate precursors (e.g., 11^{11}B-enriched) allow access to 125^{125}I-labeled derivatives for pharmacokinetic tracing .

Methodological Considerations

Q. How to design experiments assessing the compound’s metabolic stability?

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t1/2_{1/2}) to bromo/chloro analogs .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to evaluate interactions with cytochrome P450 enzymes, critical for predicting drug-drug interactions .

Q. What computational tools predict the compound’s conformational behavior?

  • Molecular Dynamics (MD) Simulations : Model the bicyclo[2.2.2]octane ring’s rigidity and iodine’s steric effects on ligand-receptor docking .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to prioritize stable derivatives for synthesis .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data?

  • Batch Purity Analysis : Verify compound integrity via elemental analysis and HRMS to rule out impurities (e.g., deiodinated byproducts) .
  • Assay Variability : Replicate studies using standardized protocols (e.g., OECD guidelines) for cytotoxicity or receptor binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.